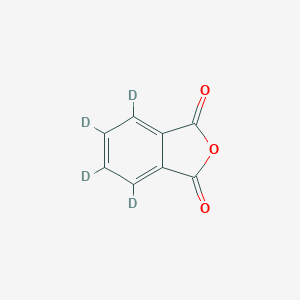

Phthalic Acid Anhydride-d4

Description

The exact mass of the compound Phthalic anhydride-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRFSURHDFAFJT-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)OC2=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583761 | |

| Record name | (~2~H_4_)-2-Benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75935-32-9 | |

| Record name | (~2~H_4_)-2-Benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75935-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Preparation of Phthalic Acid Anhydride-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of Phthalic Acid Anhydride-d4 (1,3-Isobenzofurandione-4,5,6,7-d4), a valuable isotopically labeled compound for use in metabolic studies, as a tracer, or as an internal standard in analytical methods such as NMR, GC-MS, or LC-MS.[1] This document details the primary synthesis route, experimental protocols, and relevant physicochemical properties.

Overview of Synthesis

The most direct and widely employed method for the preparation of this compound is the thermal dehydration of its corresponding deuterated precursor, Phthalic Acid-d4. This reaction involves heating the diacid at a temperature above its melting point, leading to the intramolecular elimination of a water molecule and the formation of the cyclic anhydride (B1165640). The product can then be purified by sublimation.

Reaction:

C₆D₄(COOD)₂ → C₆D₄(CO)₂O + D₂O

This method is advantageous due to its simplicity, high atom economy, and typically high yields. The non-deuterated equivalent of this reaction is a well-established laboratory and industrial process.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Phthalic Acid-d4 and this compound

| Property | Phthalic Acid-d4 | This compound |

| Synonyms | 1,2-(Benzene-d4)dicarboxylic Acid | 1,3-Isobenzofurandione-4,5,6,7-d4 |

| CAS Number | 87976-26-9[4][5] | 75935-32-9 |

| Molecular Formula | C₈H₂D₄O₄ | C₈D₄O₃ |

| Molecular Weight | 170.16 g/mol | 152.14 g/mol |

| Appearance | White to Off-White Solid | White Solid |

| Melting Point | 210-211 °C (lit.) | 131-134 °C (lit.) |

| Boiling Point | Not available | 284 °C (lit.) |

| Isotopic Purity | Not specified | ≥98 atom % D |

Experimental Protocol: Thermal Dehydration of Phthalic Acid-d4

This protocol is adapted from established methods for the synthesis of non-deuterated phthalic anhydride via thermal dehydration.

3.1. Materials and Equipment

-

Phthalic Acid-d4 (starting material)

-

Beaker (e.g., 250 mL)

-

Round-bottom flask (to fit snugly on top of the beaker)

-

Hot plate

-

Spatula

-

Scraping tool

-

Collection vial

-

Ice or cold water

3.2. Procedure

-

Setup: Place a known quantity of Phthalic Acid-d4 into a clean, dry beaker. Place the beaker on a hot plate. Fill a round-bottom flask with cold water or an ice-water mixture and place it on top of the beaker to act as a cold finger condenser.

-

Heating and Dehydration: Heat the beaker on the hot plate to a temperature above 210 °C. The Phthalic Acid-d4 will begin to melt and dehydrate, releasing water vapor.

-

Sublimation and Collection: The newly formed this compound will sublime and deposit as fine, needle-like crystals on the cold outer surface of the round-bottom flask. Continue the heating process until no more water vapor is evolved and the sublimation of the anhydride appears to cease.

-

Cooling and Harvesting: Turn off the hot plate and allow the apparatus to cool down completely to room temperature. Carefully remove the round-bottom flask. Using a spatula or a suitable scraping tool, gently scrape the crystalline this compound from the surface of the flask into a pre-weighed collection vial.

-

Purification (Optional): For higher purity, the collected product can be re-sublimated using a similar setup. This will help to remove any unreacted Phthalic Acid-d4. The purity of the final product can be assessed by its melting point.

3.3. Expected Yield

Based on analogous non-deuterated synthesis, a yield of up to 94.5% can be expected with careful execution of the sublimation and collection steps.

Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques.

4.1. Melting Point

The melting point of the purified product should be in the range of 131-134 °C. A sharp melting point is indicative of high purity.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the deuteration of the aromatic ring, the characteristic aromatic proton signals observed in the ¹H NMR spectrum of non-deuterated phthalic anhydride (around 7.5-8.1 ppm) will be absent. The presence of any residual proton signals in this region would indicate incomplete deuteration.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show signals for the carbonyl carbons and the deuterated aromatic carbons.

-

²H (Deuterium) NMR: A deuterium (B1214612) NMR spectrum will show signals corresponding to the deuterium atoms on the aromatic ring.

4.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product to be approximately 152.14 g/mol .

Workflow and Diagrams

5.1. Synthesis Workflow

The overall workflow for the synthesis and preparation of this compound is depicted in the following diagram.

Caption: Synthesis and purification workflow for this compound.

Safety Considerations

Phthalic anhydride is classified as a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The sublimation procedure should be performed in a well-ventilated fume hood to avoid inhalation of any vapors or fine crystalline particles. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

A Comprehensive Technical Guide to the Physical Properties of Deuterated Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of deuterated phthalic anhydride (B1165640) (Phthalic Anhydride-d4). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document includes key physical data, detailed experimental protocols for characterization, and a visualization of its application in a typical experimental workflow.

Core Physical Properties

Deuterated phthalic anhydride, with the chemical formula C₈D₄O₃, is the isotopologue of phthalic anhydride where the four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This substitution results in a compound with a higher molecular weight than its non-deuterated counterpart, a key feature for its use in mass spectrometry-based applications. While its chemical reactivity is nearly identical to phthalic anhydride, its distinct mass allows it to be used as an internal standard for the accurate quantification of phthalic anhydride or related compounds in various matrices.

Table 1: Physical and Chemical Properties of Deuterated Phthalic Anhydride

| Property | Value | Reference(s) |

| Chemical Name | 4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione | [1][2] |

| Synonyms | Phthalic Anhydride-d4, 1,3-Isobenzofurandione-4,5,6,7-d4 | [2][3] |

| CAS Number | 75935-32-9 | [2][3] |

| Molecular Formula | C₈D₄O₃ | [1][3] |

| Molecular Weight | 152.14 g/mol | [1][3][4] |

| Appearance | White solid | [1] |

| Melting Point | 131-134 °C | [1][3] |

| Boiling Point | 284 °C | [1][3] |

| Density | 1.483 g/cm³ | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [3] |

Synthesis

The most common method for the synthesis of deuterated phthalic anhydride is through the dehydration of deuterated phthalic acid (phthalic acid-d4).

Synthesis of Deuterated Phthalic Acid (Phthalic Acid-d4)

A plausible method for the synthesis of phthalic acid-d4 is via a catalyzed hydrogen-deuterium (H/D) exchange reaction on phthalic acid, similar to methods used for other aromatic carboxylic acids.

Materials:

-

Phthalic acid

-

Deuterium oxide (D₂O)

-

A suitable catalyst (e.g., Rhodium(III) complex or Palladium on carbon)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Schlenk tube or similar reaction vessel

Protocol:

-

In a flame-dried Schlenk tube under an inert atmosphere, combine phthalic acid and the chosen catalyst.

-

Add deuterium oxide to the reaction vessel, which serves as both the deuterium source and the solvent.

-

Seal the vessel and heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) with vigorous stirring.

-

Maintain the reaction for a period of 12-48 hours to allow for complete H/D exchange on the aromatic ring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the solid deuterated phthalic acid by filtration.

-

Wash the product with a small amount of cold D₂O to remove any residual catalyst or impurities.

-

Dry the deuterated phthalic acid under vacuum.

-

Confirm the isotopic purity and structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Dehydration of Deuterated Phthalic Acid to Deuterated Phthalic Anhydride

Materials:

-

Deuterated phthalic acid (phthalic acid-d4)

-

Round-bottom flask

-

Distillation apparatus or a means to collect water

-

Heating mantle or sand bath

Protocol:

-

Place the dried deuterated phthalic acid into a round-bottom flask.

-

Heat the flask to a temperature above the melting point of phthalic acid and where dehydration readily occurs (typically above 210 °C).[5]

-

The dehydration reaction will produce water, which can be removed by distillation.

-

Continue heating until the evolution of water ceases, indicating the completion of the reaction.

-

The resulting molten deuterated phthalic anhydride can be purified by sublimation or recrystallization.[6]

-

Allow the product to cool and solidify.

-

Characterize the final product to confirm its identity and purity.

Experimental Protocols for Characterization

The following are detailed methodologies for the key analytical techniques used to characterize deuterated phthalic anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of deuterated phthalic anhydride.

¹H NMR (Proton NMR):

-

Objective: To confirm the absence of protons on the aromatic ring.

-

Sample Preparation: Dissolve a small amount of the deuterated phthalic anhydride in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be free of impurities.[7]

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Place the prepared sample in an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

-

Expected Result: The spectrum should show a significant reduction or complete absence of signals in the aromatic region (typically 7.5-8.2 ppm for phthalic anhydride), confirming successful deuteration. Any residual proton signals can be used to calculate the isotopic purity.

²H NMR (Deuterium NMR):

-

Objective: To directly observe the deuterium nuclei on the aromatic ring.

-

Sample Preparation: Same as for ¹H NMR.

-

Instrumentation: An NMR spectrometer equipped with a deuterium probe.

-

Procedure:

-

Tune the spectrometer to the deuterium frequency.

-

Acquire the ²H NMR spectrum.

-

-

Expected Result: The spectrum will show signals corresponding to the deuterium atoms on the aromatic ring, providing direct evidence of deuteration.

¹³C NMR (Carbon-13 NMR):

-

Objective: To analyze the carbon skeleton of the molecule.

-

Sample Preparation: A more concentrated sample may be required compared to ¹H NMR.

-

Instrumentation: A standard NMR spectrometer.

-

Procedure:

-

Acquire the ¹³C NMR spectrum. Inverse-gated decoupling should be used for quantitative analysis.

-

-

Expected Result: The carbon signals will show coupling to the attached deuterium atoms (C-D coupling), resulting in characteristic splitting patterns that can be used to confirm the positions of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of deuterated phthalic anhydride.

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and confirm the mass shift due to deuteration.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Instrumentation: A mass spectrometer, such as one utilizing electron ionization (EI) or electrospray ionization (ESI).

-

Procedure:

-

Introduce the sample into the ion source of the mass spectrometer.

-

Acquire the mass spectrum.

-

-

Expected Result: The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of deuterated phthalic anhydride (152.14). The mass shift of +4 Da compared to non-deuterated phthalic anhydride (148.12 g/mol ) confirms the incorporation of four deuterium atoms.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

-

Objective: To identify the characteristic vibrational modes of the anhydride functional group and the deuterated aromatic ring.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: An FTIR spectrometer.

-

Procedure:

-

Acquire a background spectrum.

-

Place the sample in the path of the IR beam.

-

Acquire the sample spectrum.

-

-

Expected Result: The spectrum will show characteristic absorption bands for the C=O stretching of the anhydride group (typically around 1760 and 1840 cm⁻¹). The C-H stretching and bending vibrations present in the spectrum of phthalic anhydride will be shifted to lower frequencies for the C-D bonds in the deuterated analogue.

Application in Experimental Workflows

Deuterated phthalic anhydride is primarily used as an internal standard in quantitative bioanalysis, particularly in pharmacokinetic studies.[3][4] Its near-identical chemical and physical properties to the endogenous or administered non-deuterated compound ensure that it behaves similarly during sample preparation and analysis, thus correcting for variability.

Conclusion

Deuterated phthalic anhydride is a crucial tool for researchers in various scientific fields, particularly in drug metabolism and pharmacokinetics. Its well-defined physical properties and the ability to serve as a reliable internal standard make it indispensable for accurate and precise quantification in complex biological matrices. The experimental protocols outlined in this guide provide a solid foundation for the characterization and application of this important stable isotope-labeled compound.

References

The Sentinel Molecule: A Technical Guide to Phthalic Acid Anhydride-d4 in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Phthalic Acid Anhydride-d4, a deuterated analogue of Phthalic Anhydride (B1165640), in the landscape of scientific research and drug development. Its unique isotopic signature makes it an invaluable tool for precise quantification and metabolic investigation.

Core Application: The Internal Standard in Quantitative Analysis

The primary and most critical application of this compound is its use as an internal standard in analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stable isotope-labeled compounds are considered the gold standard for quantification in mass spectrometry because they co-elute with the analyte of interest and exhibit similar ionization efficiencies, effectively correcting for matrix effects and variations in sample preparation and instrument response.

This compound, with its four deuterium (B1214612) atoms, has a mass-to-charge ratio (m/z) that is 4 units higher than its non-labeled counterpart. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification through isotope dilution analysis.

Key Advantages:

-

Accuracy and Precision: Minimizes errors arising from sample loss during extraction, derivatization, and injection.

-

Matrix Effect Compensation: Mitigates the suppression or enhancement of the analyte signal caused by co-eluting compounds in complex matrices.

-

Improved Method Robustness: Enhances the reliability and reproducibility of analytical methods.

Quantitative Data Summary

The following table summarizes typical quantitative performance data that can be expected when using deuterated internal standards like this compound in analytical methods for the quantification of the corresponding non-labeled analyte. The data presented here is a composite representation from studies on phthalate (B1215562) analysis using various deuterated analogues.

| Parameter | Typical Value Range | Matrix Examples | Analytical Technique |

| Recovery | 85% - 115% | Urine, Plasma, Water, Soil, Air | GC-MS, LC-MS/MS |

| Precision (RSD) | < 15% | Urine, Plasma, Water, Soil, Air | GC-MS, LC-MS/MS |

| Limit of Detection (LOD) | 0.01 - 1.0 µg/L | Water, Urine | GC-MS, LC-MS/MS |

| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/L | Water, Urine | GC-MS, LC-MS/MS |

Experimental Protocols

General Protocol for the Quantification of Phthalic Anhydride in Environmental Samples using this compound as an Internal Standard

This protocol provides a generalized methodology for the analysis of phthalic anhydride in water samples. Modifications may be required for other matrices such as soil, air, or biological fluids.

3.1.1. Materials and Reagents

-

Phthalic Anhydride (analytical standard)

-

This compound (internal standard)

-

High-purity solvents (e.g., dichloromethane, acetonitrile, methanol)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Autosampler vials with inserts

-

Standard laboratory glassware

3.1.2. Sample Preparation and Extraction

-

Sample Collection: Collect water samples in pre-cleaned glass bottles.

-

Spiking with Internal Standard: To a known volume of the water sample (e.g., 100 mL), add a precise amount of this compound solution in a suitable solvent to achieve a final concentration within the calibration range.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the spiked water sample onto the cartridge.

-

Wash the cartridge with a low-polarity solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable organic solvent (e.g., dichloromethane).

-

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., acetonitrile).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

3.1.3. GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: Optimized for the separation of phthalic anhydride. A typical program might start at 60°C, ramp to 280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of both phthalic anhydride and this compound.

-

Phthalic Anhydride ions: Monitor the molecular ion and key fragment ions.

-

This compound ions: Monitor the corresponding ions with a +4 m/z shift.

-

-

3.1.4. Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of phthalic anhydride and a constant concentration of this compound.

-

Analyze the calibration standards and samples under the same GC-MS conditions.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of phthalic anhydride in the samples using the regression equation from the calibration curve.

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow for Quantitative Analysis

Caption: Workflow for quantitative analysis using an internal standard.

Simplified Metabolic Pathway of Phthalates

Phthalic Acid Anhydride is readily hydrolyzed to phthalic acid. In drug development, deuterated compounds can be used to trace the metabolic fate of parent compounds. The following diagram illustrates the initial steps in the metabolism of phthalate esters, which ultimately lead to phthalic acid.

Caption: Simplified metabolic pathway of phthalate esters.

Conclusion

This compound is a powerful tool for researchers and drug development professionals, enabling highly accurate and precise quantification of phthalic anhydride in a variety of complex matrices. Its application as an internal standard in isotope dilution mass spectrometry is fundamental to obtaining reliable data in environmental monitoring, toxicology studies, and quality control. Furthermore, its potential as a tracer in metabolic studies provides a means to investigate the biotransformation of phthalate-containing compounds. The methodologies and principles outlined in this guide provide a solid foundation for the effective implementation of this compound in advanced research applications.

References

A Technical Guide to the Solubility of Phthalic Anhydride-d4 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Phthalic Anhydride-d4. Due to the limited availability of specific quantitative data for the deuterated compound, this guide leverages the well-documented solubility of its non-deuterated analog, Phthalic Anhydride (B1165640). The isotopic substitution of hydrogen with deuterium (B1214612) is generally considered to have a minimal impact on the solubility of a molecule in various solvents. Therefore, the data presented for Phthalic Anhydride serves as a strong proxy for Phthalic Anhydride-d4.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. Phthalic anhydride is a polar molecule, which dictates its solubility behavior in the common laboratory solvents discussed below.

Quantitative Solubility Data

| Solvent | Chemical Class | Polarity | Solubility ( g/100 mL) | Temperature (°C) |

| Highly Soluble In: | ||||

| Acetone | Ketone | Polar Aprotic | Readily Soluble[1] | Not Specified |

| Ethanol | Alcohol | Polar Protic | Soluble[1] | Not Specified |

| Chloroform | Halogenated | Polar Aprotic | Soluble[1] | Not Specified |

| Ethyl Acetate | Ester | Polar Aprotic | Soluble | Not Specified |

| Dichloromethane | Halogenated | Polar Aprotic | Soluble | Not Specified |

| 1,4-Dioxane | Ether | Polar Aprotic | Soluble | Not Specified |

| Sparingly to Slightly Soluble In: | ||||

| Benzene | Aromatic | Nonpolar | Slightly Soluble | Not Specified |

| Toluene | Aromatic | Nonpolar | Slightly Soluble | Not Specified |

| Ether (Diethyl Ether) | Ether | Nonpolar | Sparingly Soluble | Not Specified |

| Insoluble/Very Slightly Soluble In: | ||||

| n-Hexane | Alkane | Nonpolar | Insoluble | Not Specified |

| Cyclohexane | Alkane | Nonpolar | Insoluble | Not Specified |

| Water | Protic Solvent | Highly Polar | ~0.0015[1] | 20[1] |

| Water | Protic Solvent | Highly Polar | ~0.01 | 50 |

Note: The solubility of phthalic anhydride in organic solvents generally increases with temperature.

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid compound like Phthalic Acid Anhydride-d4 in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., acetone, ethanol, dichloromethane, hexane)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Addition of Excess Solute: To a series of vials, add a known volume of the selected solvent (e.g., 5 mL). To each vial, add an excess amount of this compound, ensuring that a visible amount of undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the formation of a saturated solution.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable detector) to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/100 mL.

Visualization of Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A workflow diagram for the experimental determination of solubility.

References

A Technical Guide to Phthalic Acid Anhydride-d4: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phthalic Acid Anhydride-d4, a deuterated analogue of Phthalic Anhydride (B1165640). This isotopically labeled compound is a valuable tool in analytical chemistry, particularly in mass spectrometry-based applications, offering enhanced accuracy and precision in quantitative studies. This document details its commercial availability, key properties, and provides structured experimental workflows for its primary applications.

Commercial Availability and Suppliers

This compound is commercially available from a range of specialized chemical suppliers. The product is typically offered in various quantities with specified isotopic and chemical purity levels. Researchers can procure this compound from the following reputable vendors:

-

Sigma-Aldrich (Merck): A major supplier of research chemicals, offering Phthalic Anhydride-d4 with a specified isotopic purity.

-

Mithridion (distributed by Gentaur): Provides the compound in smaller quantities, suitable for laboratory research.[1]

-

US Biological Life Sciences: Offers a variety of pack sizes for this deuterated anhydride.

-

LGC Standards: Supplies this compound as a certified reference material, ensuring high accuracy for analytical applications.[2]

-

MedchemExpress: A supplier of stable isotope-labeled compounds for research purposes.[3]

-

Eurisotop (a subsidiary of Cambridge Isotope Laboratories): Specializes in stable isotope-labeled compounds and offers Phthalic Anhydride-d4 with high chemical purity.[4]

-

CDN Isotopes: Provides this compound with a high isotopic enrichment.

Quantitative Data of Commercially Available this compound

The following table summarizes the key quantitative data for this compound available from various suppliers. This information is crucial for selecting the appropriate grade and quantity for specific research needs.

| Supplier | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities | CAS Number | Unlabeled CAS Number |

| Sigma-Aldrich | 98 | Not specified | Not specified | 75935-32-9 | 85-44-9 |

| Mithridion (Gentaur) | Not specified | Not specified | 100mg | Not specified | Not specified |

| US Biological Life Sciences | Not specified | Highly Purified | 100mg, 250mg, 500mg, 1g, 2g | 75935-32-9 | Not specified |

| LGC Standards | Not specified | Not specified | Not specified | 75935-32-9 | 85-44-9 |

| Eurisotop (CIL) | Not specified | 98% | 0.5g | 75935-32-9 | 85-44-9 |

| CDN Isotopes | 99 | Not specified | 0.5g, 1g | 75935-32-9 | 85-44-9 |

Physical and Chemical Properties (from Sigma-Aldrich) [5]

| Property | Value |

| Molecular Formula | C₈D₄O₃ |

| Molecular Weight | 152.14 g/mol |

| Melting Point | 131-134 °C (lit.) |

| Boiling Point | 284 °C (lit.) |

| Form | Solid |

Experimental Protocols and Applications

The primary applications of this compound in research and drug development are as an internal standard for quantitative mass spectrometry and as a derivatizing agent for the analysis of specific functional groups.

This compound as an Internal Standard in Quantitative Mass Spectrometry

Deuterium-labeled compounds are ideal internal standards for mass spectrometry-based quantification, as they exhibit similar chemical and physical properties to their unlabeled counterparts but have a distinct mass-to-charge ratio (m/z). This allows for accurate correction of variations in sample preparation, injection volume, and instrument response.

Experimental Workflow: Quantification of Phthalates in Biological Samples using GC-MS

This workflow outlines the general steps for using this compound as an internal standard for the quantification of phthalate (B1215562) esters in a biological matrix (e.g., urine, plasma).

Experimental workflow for using this compound as an internal standard.

Detailed Methodology:

-

Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a precise volume of the this compound internal standard stock solution. The amount of internal standard should be chosen to be in the mid-range of the expected analyte concentration.

-

If analyzing for phthalate metabolites, perform an enzymatic (e.g., with β-glucuronidase/sulfatase) or acid hydrolysis to deconjugate the metabolites.

-

Extract the analytes and the internal standard from the matrix using an appropriate technique such as liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) with a suitable cartridge.

-

Evaporate the solvent and reconstitute the residue in a small volume of solvent.

-

For GC-MS analysis, derivatize the analytes and the internal standard to increase their volatility and improve chromatographic peak shape. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC-MS Analysis:

-

Inject the derivatized sample extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a capillary column suitable for phthalate analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Set the appropriate temperature program for the GC oven to achieve good separation of the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to monitor specific ions for the native phthalates and the deuterated internal standard.

-

-

Quantification:

-

Integrate the peak areas of the target analytes and the this compound internal standard.

-

Prepare a calibration curve by analyzing a series of standards containing known concentrations of the unlabeled phthalates and a constant concentration of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the phthalates in the unknown samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

-

This compound as a Derivatizing Agent

Phthalic anhydride can react with nucleophilic functional groups such as alcohols and amines to form phthalate esters and phthalamic acids, respectively. By using this compound as a derivatizing agent, a deuterium (B1214612) label is introduced into the analyte molecule. This can be advantageous for several reasons:

-

Isotope Dilution Mass Spectrometry: The derivatized analyte can be quantified with high precision using an unlabeled internal standard.

-

Improved Chromatographic and Mass Spectrometric Properties: Derivatization can improve the volatility and ionization efficiency of the analyte.

-

Metabolic Fate Studies: The deuterium label can be used to trace the metabolic fate of the derivatized molecule.

Experimental Workflow: Derivatization of Alcohols for LC-MS/MS Analysis

This workflow illustrates the general procedure for derivatizing a sample containing alcohols with this compound for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for derivatizing alcohols with this compound.

Detailed Methodology:

-

Derivatization Reaction:

-

In a reaction vial, combine the sample containing the alcohol(s) of interest with an excess of this compound.

-

Add a suitable solvent (e.g., pyridine, which can also act as a catalyst) to dissolve the reactants.

-

Heat the reaction mixture (e.g., at 60-80 °C) for a sufficient time to ensure complete derivatization. The reaction progress can be monitored by a suitable technique like thin-layer chromatography (TLC) or a pilot GC-MS analysis.

-

After the reaction is complete, cool the mixture and quench any remaining this compound by adding a small amount of water or methanol.

-

Extract the derivatized product into an organic solvent (e.g., ethyl acetate) and wash the organic phase to remove any unreacted reagents and byproducts.

-

Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent.

-

Reconstitute the residue in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a reversed-phase column (e.g., C18) for the separation of the derivatized alcohols.

-

Develop a suitable gradient elution program using solvents like water and acetonitrile, often with an additive like formic acid to improve ionization.

-

Optimize the mass spectrometer parameters for the detection of the derivatized analytes. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) transitions.

-

-

Quantification:

-

Integrate the peak areas of the MRM transitions for the derivatized analytes.

-

Prepare a calibration curve by derivatizing a series of standards containing known concentrations of the target alcohols.

-

Plot the peak area of the derivatized analyte against the original alcohol concentration.

-

Determine the concentration of the alcohols in the unknown samples by interpolating their peak areas on the calibration curve.

-

Conclusion

This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its primary utility lies in its application as an internal standard for accurate and precise quantification of phthalates and other analytes by isotope dilution mass spectrometry. Furthermore, its potential as a derivatizing agent to introduce a deuterium label into molecules containing hydroxyl or amino groups opens up possibilities for advanced analytical strategies and metabolic studies. The detailed workflows and information on commercial availability provided in this guide are intended to facilitate the effective implementation of this compound in various research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. osha.gov [osha.gov]

- 3. [Determination of phthalic anhydride in ambient air by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 5. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

Phthalic Acid Anhydride-d4: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling and use of Phthalic Acid Anhydride-d4 (CAS Number: 75935-32-9). The following sections detail the material's properties, associated hazards, and the necessary precautions for its use in a laboratory or manufacturing setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.

Physicochemical and Hazard Profile

This compound is the deuterated form of Phthalic Anhydride (B1165640). While its chemical reactivity is largely identical to the non-deuterated compound, it is important to handle it with the same level of care. It is a white, lustrous solid, often in the form of needles or flakes, with a characteristic acrid odor.[1][2] Upon contact with water, it hydrolyzes to form phthalic acid.[1]

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of this compound and its non-deuterated counterpart.

| Property | Value |

| Molecular Formula | C₈D₄O₃[3] |

| Molecular Weight | 152.14 g/mol [3] |

| Appearance | White solid (flake) or a clear, colorless, mobile liquid (molten) |

| Odor | Characteristic, acrid odor |

| Melting Point | 131-134 °C (lit.) |

| Boiling Point | 284 °C (lit.) |

| Flash Point | 152 °C (305.6 °F) |

| Autoignition Temperature | 580 °C |

| Solubility in Water | 6,000 mg/L at 25 °C (reacts) |

| Vapor Pressure | 0.01 mbar @ 20 °C |

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

| Hazard Classification | Description |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | May cause an allergic skin reaction. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

Finely dispersed particles can form explosive mixtures in the air.

Experimental Protocols and Handling Procedures

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form or when heating the substance. Local exhaust ventilation should be used to control airborne dust.

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use spark-proof tools and explosion-proof electrical equipment.

-

Static Discharge: Take precautionary measures against static discharges. Grounding and bonding of containers and receiving equipment is essential.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented. The following are minimum requirements:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene). |

| Body Protection | Lab coat, coveralls, or other protective clothing to prevent skin contact. |

| Respiratory Protection | For operations generating dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, R95, or P95) is required. |

Safe Handling and Storage

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from moisture, heat, and incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.

Toxicity and Exposure Limits

Exposure to this compound can lead to various adverse health effects.

Summary of Toxicological Data

| Endpoint | Species | Route | Value |

| LD50 | Rat (male) | Oral | 1,530 mg/kg bw |

| LC50 | Rat (male/female) | Inhalation | > 3,160 mg/m³ air |

| LD50 | Rabbit | Dermal | > 3,160 mg/kg bw |

-

Acute Effects: Irritation to the eyes, skin, and respiratory tract. Burns may occur on wet skin due to the formation of phthalic acid.

-

Chronic Effects: Prolonged or repeated exposure can lead to conjunctivitis, rhinitis, bronchitis, and skin sensitization.

Occupational Exposure Limits

| Organization | Limit |

| OSHA (PEL) | 12 mg/m³ (2 ppm) TWA |

| NIOSH (REL) | 6 mg/m³ (1 ppm) TWA |

| ACGIH (TLV) | 6.1 mg/m³ (1 ppm) TWA |

| NIOSH (IDLH) | 60 mg/m³ |

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give one or two glasses of water to drink. Seek immediate medical attention. |

Accidental Release Measures

-

Spill Cleanup: Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable container for disposal. Moisten the material lightly with water to prevent dusting if necessary.

-

Fire Fighting: Use water spray, foam, dry chemical, or carbon dioxide to extinguish a fire. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide comprehensive safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

Phthalic Acid Anhydride-d4 molecular weight and formula

This guide provides core technical data for Phthalic Acid Anhydride-d4, a deuterated analog of Phthalic Anhydride. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various analytical applications, such as internal standards in quantitative analysis by NMR, GC-MS, or LC-MS.

Core Compound Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₈D₄O₃ | [1] |

| Molecular Weight | 152.14 g/mol | [1][2][3] |

| CAS Number | 75935-32-9 | [1][2] |

| Synonyms | 1,3-Isobenzofurandione-4,5,6,7-d4, Phthalic-d4 anhydride | [2][3] |

| Unlabelled CAS Number | 85-44-9 | [2][4] |

Experimental Protocols

The utilization of this compound as an internal standard is a common application. A general methodology for its use in quantitative mass spectrometry is outlined below.

Objective: To quantify a non-labeled analyte in a sample matrix using this compound as an internal standard.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the non-labeled analyte of interest at a known concentration.

-

Prepare a separate stock solution of this compound at a known concentration.

-

-

Calibration Curve Generation:

-

Create a series of calibration standards by spiking a constant known amount of the this compound internal standard solution into varying known concentrations of the analyte stock solution.

-

Analyze each calibration standard by the chosen mass spectrometry method (e.g., LC-MS, GC-MS).

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

-

Sample Analysis:

-

To each unknown sample, add the same constant known amount of the this compound internal standard solution as used for the calibration standards.

-

Analyze the spiked unknown samples using the same mass spectrometry method.

-

-

Quantification:

-

Determine the peak area ratio of the analyte to the internal standard in the unknown samples.

-

Calculate the concentration of the analyte in the unknown samples by interpolating from the generated calibration curve.

-

Logical Relationships

The relationship between the compound's name, its chemical formula, and its molecular weight is fundamental to its identity and use in experimental settings.

Caption: Relationship between compound name, formula, and molecular weight.

References

Methodological & Application

Application Note: Phthalic Acid Anhydride-d4 as an Internal Standard in the GC-MS Analysis of Phthalates and Other Semi-Volatile Organic Compounds

Introduction

Phthalic acid esters (PAEs), commonly known as phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products. Due to their widespread use and potential adverse health effects, the accurate quantification of phthalates in environmental and biological matrices is of significant importance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of phthalates and other semi-volatile organic compounds. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantitative GC-MS analysis by correcting for analyte losses during sample preparation and variations in instrument response. Phthalic Acid Anhydride-d4, a deuterated analog of phthalic anhydride, serves as an excellent internal standard for the analysis of phthalic acid, its esters, and other related compounds due to its similar chemical and physical properties to the target analytes.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique. A known amount of an isotopically labeled version of the analyte, in this case, this compound, is added to the sample at the beginning of the analytical procedure. This "internal standard" undergoes the same extraction, derivatization (if necessary), and analysis conditions as the native analyte. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.

Experimental Workflow

The general workflow for the quantification of target analytes using this compound as an internal standard is depicted below.

Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific matrices and target analytes.

1. Preparation of Standard Solutions

-

Stock Solution of this compound (Internal Standard): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetone, ethyl acetate) to obtain a stock solution of 1 mg/mL. Store at 4°C in a tightly sealed vial.

-

Working Internal Standard Solution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the appropriate solvent.

-

Calibration Standards: Prepare a series of calibration standards containing the target analytes at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Spike each calibration standard with the working internal standard solution to a final concentration of 1 µg/mL.

2. Sample Preparation (Example: Water Sample)

-

To a 100 mL water sample in a separatory funnel, add a known amount of the this compound working solution (e.g., 100 µL of 10 µg/mL solution).

-

Acidify the sample to pH < 2 with concentrated sulfuric acid.

-

Perform a liquid-liquid extraction (LLE) by adding 30 mL of dichloromethane (B109758) and shaking vigorously for 2 minutes. Allow the layers to separate.

-

Collect the organic layer. Repeat the extraction two more times with fresh portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

3. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of phthalates. These should be optimized for the specific instrument and analytes of interest.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then to 300°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. The characteristic ions for Phthalic Anhydride-d4 and a representative analyte, Di-n-butyl phthalate (B1215562) (DBP), are provided below.

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | 152 | 108 | 80 |

| Di-n-butyl phthalate (DBP) | 149 | 223 | 278 |

Note: The mass spectrum of Phthalic Anhydride-d4 is predicted based on the M+4 mass shift from the unlabeled compound.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical analysis of Di-n-butyl phthalate (DBP) using this compound as an internal standard.

Table 1: Calibration Curve for Di-n-butyl phthalate (DBP)

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |

| 0.1 | 15,234 | 1,510,876 | 0.010 |

| 0.5 | 76,170 | 1,525,432 | 0.050 |

| 1 | 153,890 | 1,530,112 | 0.101 |

| 5 | 775,432 | 1,545,987 | 0.502 |

| 10 | 1,560,987 | 1,550,345 | 1.007 |

| 50 | 7,854,321 | 1,565,876 | 5.016 |

| 100 | 15,789,012 | 1,570,123 | 10.056 |

| Linearity (r²) | \multicolumn{3}{c | }{> 0.998 } |

Table 2: Method Validation Data

| Parameter | Result |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Recovery (at 10 ng/mL) | 95% - 105% |

| Precision (RSD at 10 ng/mL) | < 5% |

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the internal standard calibration method.

Caption: Logic of internal standard quantification.

This compound is a suitable internal standard for the quantitative analysis of phthalates and related semi-volatile organic compounds by GC-MS. Its use, in conjunction with the principles of isotope dilution, allows for accurate and precise measurements by compensating for variations in sample preparation and instrument response. The provided protocols and data serve as a guideline for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for the determination of these important analytes.

Application Notes and Protocols for Derivatization of Analytes using Phthalic Acid Anhydride-d4 for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of small molecules containing primary and secondary amine functional groups by mass spectrometry can be challenging due to their poor ionization efficiency and chromatographic retention. Chemical derivatization is a powerful strategy to overcome these limitations. Phthalic Acid Anhydride-d4 is a deuterated derivatizing agent that reacts with primary and secondary amines to form stable phthalamic acid derivatives. This stable isotope-labeled reagent introduces a deuterium (B1214612) label, which allows for the use of isotope dilution mass spectrometry for accurate and precise quantification. The derivatization reaction improves the chromatographic behavior of the analytes on reverse-phase columns and enhances their response in the mass spectrometer.

This document provides detailed application notes and protocols for the derivatization of analytes containing primary and secondary amine groups using this compound for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Derivatization

This compound reacts with primary and secondary amines in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride (B1165640), leading to the opening of the anhydride ring and the formation of a stable deuterated phthalamic acid derivative. This derivatization imparts several advantageous properties to the analyte for mass spectrometry analysis:

-

Increased Molecular Weight: The addition of the phthaloyl group increases the molecular weight of the analyte, moving it to a higher mass region of the spectrum where background noise is often lower.

-

Improved Chromatographic Retention: The derivatization increases the hydrophobicity of polar amines, leading to better retention and separation on reverse-phase liquid chromatography (RPLC) columns.

-

Enhanced Ionization Efficiency: The introduced carboxyl group can be readily ionized, typically by deprotonation in negative ion mode electrospray ionization (ESI), leading to a significant enhancement in signal intensity.

-

Quantitative Accuracy: The use of a deuterated reagent allows for the generation of a stable isotope-labeled internal standard for each analyte, enabling highly accurate and precise quantification through isotope dilution mass spectrometry.

Experimental Protocols

Materials and Reagents

-

This compound (MW: 152.14 g/mol )

-

Analyte of interest (e.g., biogenic amines, amino acids, pharmaceutical compounds with amine moieties)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Water, LC-MS grade

-

Pyridine (B92270) or Triethylamine (TEA) as a base catalyst

-

Formic acid (FA) or Acetic acid (AA) for quenching the reaction

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator (optional)

Standard and Sample Preparation

-

Standard Stock Solution: Prepare a stock solution of the analyte of interest in a suitable solvent (e.g., water, methanol, or ACN) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to the desired concentrations for the calibration curve.

-

Sample Preparation:

-

Liquid Samples (e.g., plasma, urine): Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

-

Solid Samples (e.g., tissue): Homogenize the tissue in a suitable buffer and then proceed with protein precipitation as described for liquid samples.

-

The supernatant can be dried down under a gentle stream of nitrogen or using a vacuum concentrator and then reconstituted in the derivatization buffer.

-

Derivatization Protocol

-

Reconstitution: Reconstitute the dried sample extract or an aliquot of the standard solution in 50 µL of a suitable solvent (e.g., 50% acetonitrile in water).

-

pH Adjustment: Adjust the pH of the sample to approximately 8-9 by adding a small volume of pyridine or triethylamine. This is a critical step to ensure the amine is deprotonated and available for nucleophilic attack.

-

Addition of Derivatizing Reagent: Add 10 µL of a freshly prepared solution of this compound in acetonitrile (e.g., 10 mg/mL). The optimal concentration of the derivatizing agent may need to be empirically determined based on the analyte concentration.

-

Incubation: Vortex the mixture and incubate at room temperature (approximately 25°C) for 30-60 minutes. For less reactive amines or to ensure a complete reaction, the incubation can be performed at a slightly elevated temperature (e.g., 50-60°C).

-

Reaction Quenching: Stop the reaction by adding 5 µL of 5% formic acid or acetic acid. This will hydrolyze the excess this compound.

-

Final Preparation for LC-MS Analysis: Dilute the sample with the initial mobile phase to the desired final volume and transfer it to an autosampler vial for LC-MS analysis.

Data Presentation

The following tables summarize the expected quantitative performance of the this compound derivatization method for a representative panel of biogenic amines. Note: This data is illustrative and may vary depending on the specific analyte, matrix, and instrumentation.

Table 1: Linearity and Sensitivity of Derivatized Biogenic Amines

| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Histamine-d4 | 0.5 - 500 | >0.998 | 0.1 | 0.5 |

| Tyramine-d4 | 0.5 - 500 | >0.997 | 0.1 | 0.5 |

| Putrescine-d4 | 1 - 1000 | >0.995 | 0.2 | 1 |

| Cadaverine-d4 | 1 - 1000 | >0.996 | 0.2 | 1 |

| Spermidine-d4 | 2 - 2000 | >0.994 | 0.5 | 2 |

| Spermine-d4 | 2 - 2000 | >0.993 | 0.5 | 2 |

Table 2: Accuracy and Precision of the Method

| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |

| Histamine-d4 | 10 | 98.5 | 3.2 | 5.1 |

| 100 | 101.2 | 2.8 | 4.5 | |

| Tyramine-d4 | 10 | 97.9 | 3.5 | 5.5 |

| 100 | 100.5 | 3.1 | 4.8 | |

| Putrescine-d4 | 20 | 95.4 | 4.1 | 6.2 |

| 200 | 98.1 | 3.7 | 5.9 | |

| Cadaverine-d4 | 20 | 96.2 | 4.0 | 6.0 |

| 200 | 99.0 | 3.5 | 5.7 |

Mandatory Visualizations

Caption: Derivatization Reaction of a Primary Amine.

Caption: Experimental Workflow for Derivatization.

Application Note: Phthalic Acid Anhydride-d4 for Enhanced Quantitative Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a cornerstone of mass spectrometry-based quantitative proteomics, enabling the precise relative and absolute quantification of proteins in complex biological samples. Chemical labeling with isotopic reagents provides a versatile and cost-effective approach compared to metabolic labeling methods. Phthalic Acid Anhydride-d4 is a deuterated chemical labeling reagent that introduces a stable, heavy isotope tag onto the N-termini of peptides and the ε-amino groups of lysine (B10760008) residues. This results in a defined mass shift that is readily detectable by mass spectrometry, allowing for the differentiation and quantification of peptides from different samples. This application note provides a detailed protocol for the labeling of peptides with this compound and its application in quantitative proteomics workflows.

The underlying principle of this method is the chemical reaction between phthalic anhydride (B1165640) and the primary amine groups of peptides.[1][2][3] The "light" sample is treated with standard phthalic anhydride, while the "heavy" sample is treated with this compound. Following labeling, the samples are combined and analyzed by LC-MS/MS. The relative abundance of a peptide in the two samples is determined by comparing the signal intensities of the light and heavy isotopic pairs.

Experimental Protocols

I. Protein Extraction and Digestion

-

Cell Lysis and Protein Extraction:

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors).

-

Sonicate the lysate on ice to shear DNA and reduce viscosity.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).

-

-

Reduction and Alkylation:

-

To a volume of lysate containing 100 µg of protein, add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM.

-

Incubate for 1 hour at 37°C to reduce disulfide bonds.

-

Add iodoacetamide (B48618) (IAA) to a final concentration of 15 mM.

-

Incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.

-

-

Protein Digestion:

-

Dilute the sample with 50 mM ammonium (B1175870) bicarbonate (pH 8) to reduce the urea concentration to less than 2 M.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

-

Peptide Desalting:

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

-

Dry the eluted peptides in a vacuum centrifuge.

-

II. Peptide Labeling with Phthalic Anhydride-d4

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of Phthalic Anhydride (light) and this compound (heavy) in anhydrous dimethylformamide (DMF).

-

-

Labeling Reaction:

-

Reconstitute the dried peptide samples (e.g., 100 µg) in 100 µL of 100 mM triethylammonium (B8662869) bicarbonate (TEAB), pH 8.5.

-

To the "heavy" sample, add the this compound stock solution to a final concentration of 10 mM.

-

To the "light" sample, add the Phthalic Anhydride stock solution to a final concentration of 10 mM.

-

Incubate the reactions for 1 hour at room temperature with gentle agitation.

-

-

Quenching the Reaction:

-

Add 10 µL of 500 mM hydroxylamine (B1172632) to each sample to quench the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Pooling and Desalting:

-

Combine the "light" and "heavy" labeled samples at a 1:1 ratio.

-

Desalt the pooled sample using a C18 SPE cartridge.

-

Dry the final labeled peptide mixture in a vacuum centrifuge.

-

III. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Reconstitute the labeled peptide mixture in a suitable solvent (e.g., 0.1% formic acid in water).

-

Perform liquid chromatography using a reversed-phase column (e.g., C18) with a gradient of increasing acetonitrile (B52724) concentration to separate the peptides.

-

-

Mass Spectrometry:

-

Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[4]

-

Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).

-

IV. Data Analysis

-

Database Searching:

-

Use a suitable search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.

-

Configure the search parameters to include the mass modifications for the light (+148.01 Da) and heavy (+152.03 Da) phthaloyl groups on peptide N-termini and lysine side chains.

-

-

Quantification:

-

Quantify the relative abundance of peptides by calculating the ratio of the intensities of the heavy and light isotopic pairs.

-

Protein-level quantification is achieved by summarizing the ratios of their constituent peptides.

-

Data Presentation

Table 1: Representative Quantitative Data for this compound Labeled Peptides

| Protein ID | Peptide Sequence | Light Intensity (Arbitrary Units) | Heavy Intensity (Arbitrary Units) | Ratio (Heavy/Light) |

| P02768 | LVVNEVTEFAK | 1.2E+08 | 2.5E+08 | 2.08 |

| P62258 | AGFAGDDAPR | 9.8E+07 | 9.6E+07 | 0.98 |

| P08670 | VGINYWLAAVY | 5.4E+07 | 1.6E+08 | 2.96 |

| Q06830 | YLYEIAR | 1.5E+08 | 7.6E+07 | 0.51 |

| P12081 | IPIVGTPVR | 2.1E+07 | 2.0E+07 | 0.95 |

Visualizations

Caption: Experimental workflow for quantitative proteomics using this compound.

Caption: Reaction of this compound with a primary amine on a peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. [Reversible acylation of protein amino groups with phthalic anhydride. Application to muscle parvalbumins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Deuterium isobaric amine-reactive tags for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Phthalic Acid Anhydride-d4 in Metabolomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate identification and quantification of metabolites are paramount for understanding complex biological systems and for the development of new therapeutics. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful technique to enhance the reliability of metabolomic analyses. Phthalic Acid Anhydride-d4, a deuterated analog of phthalic anhydride (B1165640), serves as a valuable chemical derivatization reagent for targeted and untargeted metabolomics studies. This reagent reacts with primary and secondary amines, as well as hydroxyl groups present in a wide range of metabolites, including amino acids, biogenic amines, and phenolic compounds. The incorporation of a stable isotope label through derivatization facilitates accurate relative quantification by correcting for matrix effects and variations in instrument response. Furthermore, the introduction of the phthaloyl group improves the chromatographic separation and ionization efficiency of polar metabolites in reverse-phase liquid chromatography-mass spectrometry (LC-MS).

These application notes provide detailed protocols for the use of this compound in metabolomics research, covering sample preparation, derivatization, LC-MS analysis, and data processing.

Principle of Derivatization

This compound reacts with nucleophilic functional groups, primarily amines and hydroxyls, through a nucleophilic acyl substitution reaction. The anhydride ring is opened, forming a stable deuterated phthalate (B1215562) ester or phthalamic acid derivative. This process effectively tags the metabolites with a deuterium (B1214612) label, creating a mass shift of +4 Da compared to their non-derivatized or light-derivatized counterparts. This mass difference is readily detected by mass spectrometry, allowing for the differentiation and relative quantification of labeled and unlabeled metabolites.

Applications in Metabolomics

-

Relative Quantification: By derivatizing a control sample with a light version of the reagent (Phthalic Anhydride) and a test sample with this compound, the samples can be mixed and analyzed together. The ratio of the peak areas of the light and heavy derivatized metabolites provides a precise relative quantification, minimizing errors from sample processing and analysis.

-

Improved Metabolite Coverage: Derivatization can enhance the detection of low-abundance metabolites by improving their chromatographic retention and ionization efficiency.

-

Enhanced Compound Identification: The known mass shift introduced by the derivatization aids in the identification of unknown metabolites by confirming the presence of amine or hydroxyl groups.

Quantitative Data Summary

While specific quantitative performance data for this compound as a derivatization agent in a broad metabolomics context is not extensively published, the following table summarizes typical performance characteristics that can be expected based on the use of similar derivatization strategies in LC-MS-based metabolomics. These values should be considered as illustrative and require validation for specific applications.

| Parameter | Amino Acids | Biogenic Amines | Phenolic Compounds | Notes |

| Derivatization Efficiency | > 95% | > 90% | > 85% | Reaction conditions need to be optimized for different compound classes. The presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can improve yields for less reactive hydroxyl groups. |

| Limit of Detection (LOD) | 0.1 - 10 nM | 0.5 - 20 nM | 1 - 50 nM | Dependent on the specific metabolite and the sensitivity of the mass spectrometer. |

| Limit of Quantification (LOQ) | 0.5 - 30 nM | 1 - 60 nM | 3 - 150 nM | Typically 3-5 times the LOD. |

| Linear Dynamic Range | 3 - 4 orders of magnitude | 2 - 4 orders of magnitude | 2 - 3 orders of magnitude | Varies by analyte and instrument. |

| Intra-day Precision (%RSD) | < 10% | < 15% | < 15% | Based on replicate analyses of derivatized standards. |

| Inter-day Precision (%RSD) | < 15% | < 20% | < 20% | Based on analyses of derivatized standards on different days. |

Experimental Protocols

Protocol 1: Derivatization of Amine- and Phenol-Containing Metabolites in Plasma/Serum

Materials:

-

This compound (PAA-d4)

-

Phthalic Anhydride (PAA, for light labeling)

-

Acetonitrile (ACN), LC-MS grade

-

Pyridine (B92270) or Triethylamine (TEA)

-